N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
Description
This compound belongs to the 2-oxo-1,2-dihydropyridine-3-carboxamide class, characterized by a pyridinone core substituted with a bromophenyl group at the N-position and a 2-fluorobenzyloxy moiety at the 1-position.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14BrFN2O3/c20-14-7-9-15(10-8-14)22-18(24)16-5-3-11-23(19(16)25)26-12-13-4-1-2-6-17(13)21/h1-11H,12H2,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMOKUOFJORDYOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC=C(C=C3)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14BrFN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the pyridine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the bromophenyl group: This step often involves a bromination reaction using bromine or a brominating agent.
Attachment of the fluorobenzyl group: This can be done through a nucleophilic substitution reaction where the fluorobenzyl group is introduced to the pyridine ring.
Formation of the carboxamide group: This step involves the reaction of the intermediate compound with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the compound to a simpler form or to modify specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H2SO4) for electrophilic substitution are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Medicinal Chemistry and Drug Development
This compound is part of a larger class of dihydropyridine derivatives that have been studied for their potential as therapeutic agents. Dihydropyridines are known for their ability to act as calcium channel blockers and have been explored for various cardiovascular diseases. Recent studies have indicated that modifications in the dihydropyridine structure can lead to enhanced biological activity.
Key Findings:
- Anticancer Activity: Research has shown that certain derivatives of dihydropyridine exhibit potent anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma model, indicating the potential for this class of compounds in cancer therapeutics .
- Kinase Inhibition: Substituted derivatives have been identified as selective inhibitors of Met kinase, which is implicated in various cancers. The introduction of specific functional groups has been shown to improve both potency and selectivity .
Enzyme Inhibition
The compound has also been investigated for its role as an enzyme inhibitor. The structure allows it to interact with various enzymes, potentially leading to the development of new therapeutic agents targeting specific pathways involved in disease processes.
Case Studies:
- Met Kinase Inhibitors: A study highlighted the effectiveness of substituted N-(4-bromophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors. These compounds exhibited improved aqueous solubility and selectivity compared to their predecessors, leading to advanced trials in clinical settings .
- Mechanistic Insights: The mechanism of action often involves binding to the active site of the target enzyme, inhibiting its function and thus altering cellular signaling pathways associated with proliferation and survival .
Structural Modifications and Their Impact
The efficacy of N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide can be significantly influenced by structural modifications. Variations in substituents can lead to enhanced pharmacokinetic properties and biological activity.
Data Table: Structural Variants and Their Activities
Mechanism of Action
The mechanism of action of N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to a biological response. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogues in Kinase Inhibition
BMS-777607 (N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
- Key Differences: Substitutions: Contains a 4-ethoxy group and a 4-fluorophenyl group instead of bromophenyl and 2-fluorobenzyloxy. Bioactivity: A selective Met kinase inhibitor with IC₅₀ values < 10 nM for Met, Ron, and Tyro3 kinases. Demonstrated oral efficacy in tumor xenograft models .
- Significance : The 4-ethoxy and 4-fluorophenyl groups enhance kinase selectivity, whereas the bromophenyl group in the target compound may alter pharmacokinetic properties.
BMS-A (N-(4-((1H-pyrrolo[2,3-b]pyridin-4-yl)oxy)-3-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)
Substituted Pyridinone Carboxamides with Antimicrobial/Antioxidant Activity
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile
- Key Differences :
- Significance : The bromophenyl group enhances radical scavenging, but the absence of a fluorobenzyloxy moiety reduces kinase-targeted effects.
N-(4-Acetylphenyl)-1-(2-chloro-6-fluorobenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences: Substitutions: 2-chloro-6-fluorobenzyl and acetylphenyl groups.
Fungicidal Carboxamides
N-(4'-Chlorobiphenyl-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide
- Key Differences :
Critical Analysis of Structure-Activity Relationships (SAR)
- Bromophenyl vs. Fluorophenyl : Bromine’s larger atomic radius may improve binding to hydrophobic kinase pockets, while fluorine enhances metabolic stability .
- Benzyloxy vs.
- Carboxamide vs. Nitrile : The carboxamide moiety is critical for hydrogen bonding in kinase inhibition, whereas nitriles favor antioxidant effects via electron-withdrawing properties .
Biological Activity
The compound 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one is a triazole derivative that has garnered attention for its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, based on various research studies.
Chemical Structure
The compound's structure features a triazole ring, a cyclopropyl group, and a thiophene moiety, which are critical for its biological activity. The presence of the methoxyphenyl and oxoethyl groups may enhance its interaction with biological targets.
Antibacterial Activity
Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance:
- In vitro studies have shown that compounds similar to 4-cyclopropyl-1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(thiophen-2-yl)-1H-1,2,4-triazol-5(4H)-one demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
- Mechanism of Action : These compounds often inhibit bacterial topoisomerases, essential enzymes for DNA replication and transcription. The selectivity towards bacterial isoforms over human topoisomerases suggests a favorable therapeutic index .
Antifungal Activity
The antifungal potential of triazole derivatives is well-documented:
- Studies have reported that similar compounds exhibit activity against fungi such as Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to standard antifungal agents .
- The mechanism typically involves disruption of fungal cell membrane integrity or inhibition of ergosterol synthesis .
Anticancer Activity
Emerging data suggest that this compound may possess anticancer properties:
- Cell Line Studies : In vitro assays on cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that triazole derivatives can induce apoptosis and inhibit cell proliferation. For example, IC50 values in the micromolar range indicate significant cytotoxicity .
- Mechanism Insights : The anticancer activity is often attributed to the induction of oxidative stress and modulation of apoptotic pathways .
Data Table of Biological Activities
Case Studies
- Antibacterial Screening : A study assessed various triazole derivatives against a panel of bacteria. The compound displayed superior activity compared to traditional antibiotics like ampicillin and streptomycin.
- Anticancer Evaluation : In a multicellular spheroid model, the compound was part of a screening library that identified it as a promising candidate for further development against solid tumors due to its ability to penetrate cellular barriers effectively.
Q & A
Basic Research Questions
Q. What synthetic strategies are commonly employed to prepare N-(4-bromophenyl)-1-((2-fluorobenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide?
- Methodology : The synthesis typically involves coupling reactions between substituted pyridone cores and halogenated aromatic amines. For example, 2-chloronicotinic acid can react with 3-bromo-2-methylaniline in the presence of pyridine and p-toluenesulfonic acid under reflux conditions. Careful control of reaction conditions (e.g., solvent, temperature, and catalyst) is critical to minimize side products, such as keto-amine tautomers .
- Key Steps :
- Amide bond formation between the pyridone carboxyl group and the bromophenylamine.
- Introduction of the 2-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reactions.
Q. Which analytical techniques are essential for characterizing this compound?
- Methodology :
- X-ray crystallography : Resolves molecular conformation, hydrogen bonding, and tautomeric states (e.g., keto-amine vs. hydroxy-pyridine forms) .
- NMR spectroscopy : Confirms substitution patterns and detects impurities (e.g., residual solvents or unreacted intermediates).
- Mass spectrometry : Validates molecular weight and fragmentation patterns.
Q. What are the primary solubility and stability considerations for this compound in biological assays?
- Methodology :
- Aqueous solubility : Can be improved by introducing polar substituents (e.g., hydroxyl or amine groups) at the pyridone 4-position .
- Chemical stability : pH-dependent hydrolysis of the amide bond may occur; buffered solutions (pH 6–8) are recommended for long-term storage.
Advanced Research Questions
Q. How do structural modifications at the pyridone 3- and 4-positions influence kinase selectivity and potency?
- Methodology :
- Pyridone 3-position : Substitution with electron-withdrawing groups (e.g., fluoro) enhances Met kinase inhibition by stabilizing interactions with the ATP-binding pocket .
- Pyridone 4-position : Hydrophilic groups (e.g., ethoxy) improve aqueous solubility and reduce off-target kinase binding (e.g., VEGFR2 or FGFR1) .
Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for this compound?
- Methodology :
- Pharmacokinetic optimization : Adjust dosing regimens (e.g., oral bioavailability, half-life) based on plasma protein binding and metabolic stability studies .
- Tumor model validation : Use Met-dependent xenograft models (e.g., GTL-16 gastric carcinoma) to confirm target engagement and correlate in vitro IC₅₀ with tumor growth inhibition .
Q. What role do non-covalent interactions (e.g., hydrogen bonding, π-stacking) play in the compound’s biological activity?
- Methodology :
- Crystallographic analysis : Intra- and intermolecular N–H⋯O hydrogen bonds form centrosymmetric dimers, stabilizing the active conformation .
- Computational modeling : Molecular dynamics simulations predict π-stacking between the fluorobenzyl group and kinase hydrophobic pockets .
Q. How can researchers mitigate synthetic challenges, such as tautomerization or byproduct formation?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
